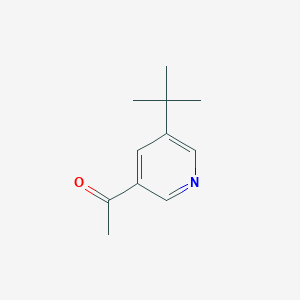
7-(Trifluoromethyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)isoindolin-1-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the isoindolinone core.
Métodos De Preparación
The synthesis of 7-(Trifluoromethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of isoindolinone derivatives. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like platinum (II) complexes under visible light . Another method includes the use of trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the isoindolinone core . Industrial production methods often involve large-scale synthesis using these reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
7-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the isoindolinone core.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)isoindolin-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 7-(Trifluoromethyl)isoindolin-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Comparación Con Compuestos Similares
7-(Trifluoromethyl)isoindolin-1-one can be compared with other trifluoromethylated isoindolinones and related heterocycles. Similar compounds include:
2-Trifluoromethylindole: Another trifluoromethylated heterocycle with applications in pharmaceuticals and materials science.
4-Trifluoromethylisoindolin-1-one: A positional isomer with similar chemical properties but different reactivity and applications.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6F3NO |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-13-8(14)7(5)6/h1-3H,4H2,(H,13,14) |
Clave InChI |
WDKGLBMEVCXSLB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C(F)(F)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



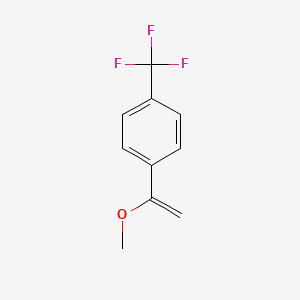
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
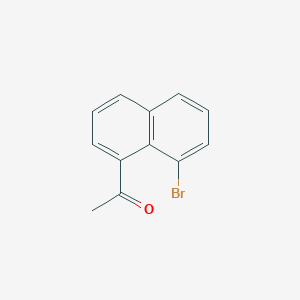
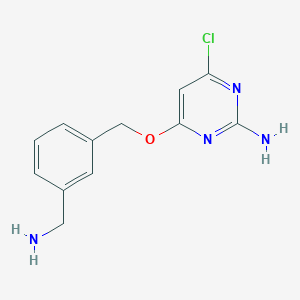

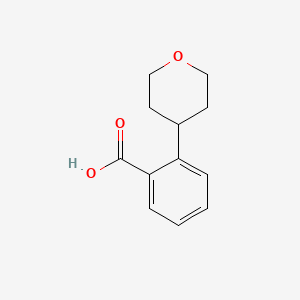

![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


